molecular formula C12H16O3 B089101 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione CAS No. 15116-12-8

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione

Cat. No. B089101
CAS RN: 15116-12-8
M. Wt: 208.25 g/mol
InChI Key: KYHMEFMCHSPWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione, also known as MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMBC belongs to the family of indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.

Mechanism Of Action

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including pain sensation, appetite, mood, and memory. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.

Biochemical And Physiological Effects

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a range of biochemical and physiological effects on the human body. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several limitations, including its potential for abuse and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the long-term safety and potential for abuse of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids. Finally, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders, and further research in these areas may be warranted.
In conclusion, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied in scientific research and has been found to have analgesic, anti-inflammatory, anxiolytic, and sedative properties. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments, but also has limitations and potential risks. Further research is needed to fully understand the effects and potential applications of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids.

Synthesis Methods

The synthesis of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methyl-3-oxopentanenitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.

properties

CAS RN

15116-12-8

Product Name

2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H16O3/c1-4-8(2)5-9-6-10(13)7-11(15-3)12(9)14/h6-8H,4-5H2,1-3H3

InChI Key

KYHMEFMCHSPWKN-UHFFFAOYSA-N

SMILES

CCC(C)CC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCC(C)CC1=CC(=O)C=C(C1=O)OC

Origin of Product

United States

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